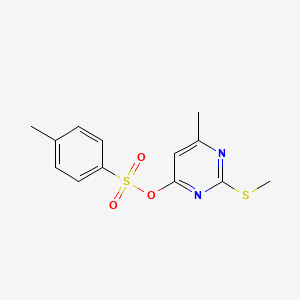
6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group and a methylsulfanyl group, along with a sulfonate ester linked to a methylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate typically involves multi-step organic reactionsThe final step involves the esterification of the pyrimidine derivative with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the sulfonate ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .
Applications De Recherche Scientifique
6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-2-(methylsulfanyl)pyrimidine-4,5-diol: Similar structure but with hydroxyl groups on the pyrimidine ring.
4,6-Dimethyl-2-(methylsulfanyl)pyrimidine: Differing by the presence of an additional methyl group on the pyrimidine ring.
5-Hydroxymethyl-6-methylpyrimidine-2,4-diol: Contains hydroxymethyl and diol groups on the pyrimidine ring.
Uniqueness
6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate is unique due to the combination of its pyrimidine core with a sulfonate ester linked to a methylbenzene ring.
Propriétés
Numéro CAS |
71671-84-6 |
|---|---|
Formule moléculaire |
C13H14N2O3S2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(6-methyl-2-methylsulfanylpyrimidin-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H14N2O3S2/c1-9-4-6-11(7-5-9)20(16,17)18-12-8-10(2)14-13(15-12)19-3/h4-8H,1-3H3 |
Clé InChI |
QELQBHVKTBUULH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=NC(=C2)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


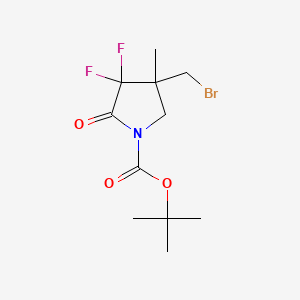
![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15300109.png)
![Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B15300117.png)
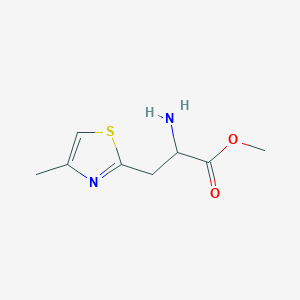
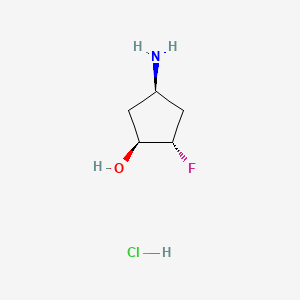
![5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one](/img/structure/B15300126.png)
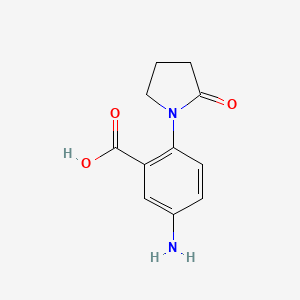
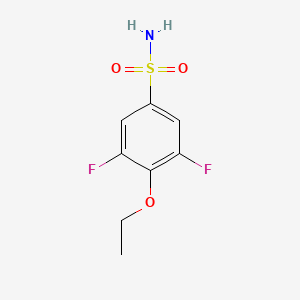
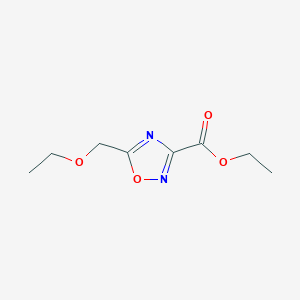
![1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15300146.png)
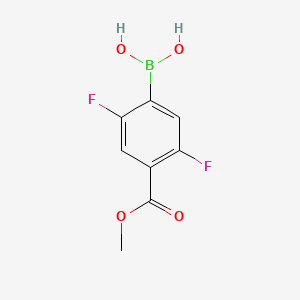

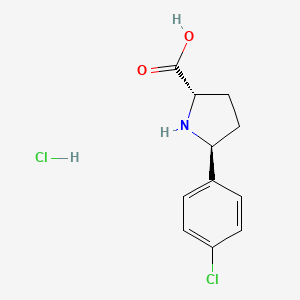
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
